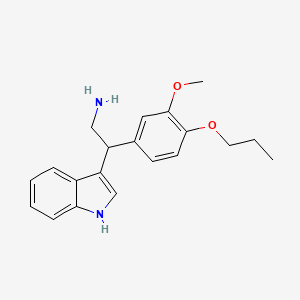
2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 3-methoxy-4-propoxyphenyl group.
Amine Introduction: The ethanamine side chain is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalysis, and other advanced techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Various substitution reactions can be performed on the aromatic rings, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials, dyes, and other industrial products.
作用机制
The mechanism of action of 2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)-2-phenylethanamine: Another indole derivative with similar structural features.
2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanamine: A compound with a similar substitution pattern on the aromatic ring.
Uniqueness
2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine is unique due to the specific combination of the indole core and the 3-methoxy-4-propoxyphenyl group. This unique structure might confer distinct biological activities and chemical properties compared to other similar compounds.
属性
IUPAC Name |
2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-10-24-19-9-8-14(11-20(19)23-2)16(12-21)17-13-22-18-7-5-4-6-15(17)18/h4-9,11,13,16,22H,3,10,12,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZCBPDKMIZUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(CN)C2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B7781436.png)
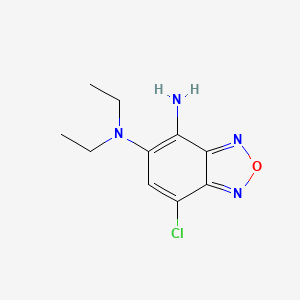
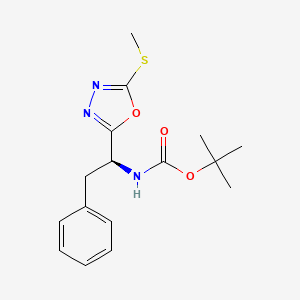
![tert-butyl N-[5-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B7781472.png)
![tert-butyl N-[(1S)-1-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B7781479.png)
![tert-butyl N-[(1S)-1-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B7781481.png)
![tert-butyl N-[(1S)-1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B7781482.png)
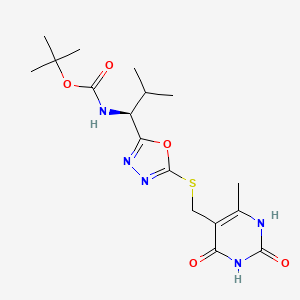
![(2S)-2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7781503.png)
![(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B7781511.png)
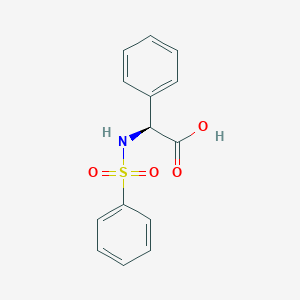
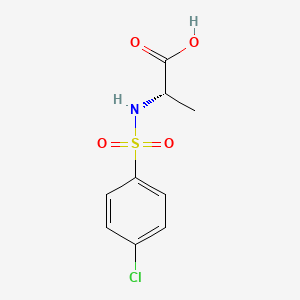
![(2S)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID](/img/structure/B7781536.png)
![Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)-](/img/structure/B7781537.png)
